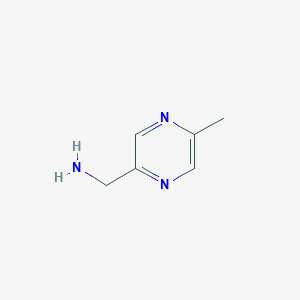

![molecular formula C59H79N17O11 B143923 (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide CAS No. 137811-42-8](/img/structure/B143923.png)

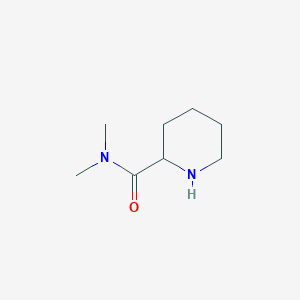

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is a neuropeptide belonging to the neuromedin family, which includes several structurally conserved peptides. This compound is known for its potent contractile effect on smooth muscles, particularly in the uterus. It plays a significant role in various physiological processes, including the regulation of blood pressure, stress response, food intake, metabolic homeostasis, and tumorigenesis .

Métodos De Preparación

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.

Substitution: Amino acid residues in this compound can be substituted to create analogs with altered biological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified peptides with different structural and functional properties.

Aplicaciones Científicas De Investigación

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide has a wide range of scientific research applications:

Chemistry: this compound is used as a model peptide to study peptide synthesis, folding, and stability.

Industry: This compound is used in the development of diagnostic assays and as a tool in drug discovery.

Mecanismo De Acción

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide exerts its effects by binding to specific G protein-coupled receptors, namely neuromedin U receptor 1 (NMUR1) and neuromedin U receptor 2 (NMUR2). NMUR1 is primarily expressed in peripheral tissues, while NMUR2 is mainly found in the central nervous system . Upon binding to these receptors, this compound activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, modulation of blood pressure, and regulation of energy homeostasis .

Comparación Con Compuestos Similares

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is part of the neuromedin family, which includes other peptides such as neuromedin S, neuromedin B, and neuromedin K. Neuromedin S is structurally related to this compound and shares similar biological functions but has a more restricted expression pattern, primarily in the central nervous system . Neuromedin B and neuromedin K, on the other hand, belong to the bombesin-like peptide family and have distinct roles in regulating gastrointestinal and central nervous system functions .

This compound is unique due to its potent contractile effect on smooth muscles and its involvement in a wide range of physiological processes, making it a valuable target for therapeutic research and drug development.

Propiedades

Número CAS |

137811-42-8 |

|---|---|

Fórmula molecular |

C59H79N17O11 |

Peso molecular |

1202.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C59H79N17O11/c60-34-49(79)69-43(32-38-22-24-39(77)25-23-38)52(82)73-45(30-36-15-6-2-7-16-36)54(84)75-46(31-37-17-8-3-9-18-37)55(85)74-44(29-35-13-4-1-5-14-35)53(83)71-41(20-11-27-68-59(65)66)57(87)76-28-12-21-47(76)56(86)70-40(19-10-26-67-58(63)64)51(81)72-42(50(62)80)33-48(61)78/h1-9,13-18,22-25,40-47,77H,10-12,19-21,26-34,60H2,(H2,61,78)(H2,62,80)(H,69,79)(H,70,86)(H,71,83)(H,72,81)(H,73,82)(H,74,85)(H,75,84)(H4,63,64,67)(H4,65,66,68)/t40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Clave InChI |

WHKFVJZZSNCWOQ-YFWBWJTRSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |

| 137811-42-8 | |

Secuencia |

GYFFFRPRN |

Sinónimos |

Gly-Tyr-Phe-Phe-Phe-Arg-Pro-Arg-Asn-NH2 neuromedin U 9 NMU 9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)